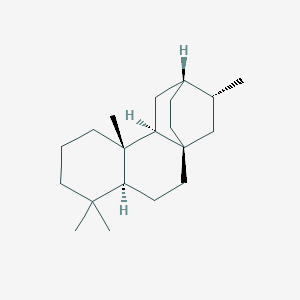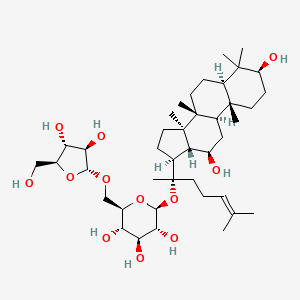
ginsenoside Mc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ginsenoside Mc is a ginsenoside found in Panax notoginseng that is dammarane which is substituted by hydroxy groups at the 3beta, 12beta and 20 pro-S positions and in which the hydroxy group at position 20 has been converted to the corresponding alpha-L-arabinofuranosyl-beta-D-glucopyranoside. It has a role as a plant metabolite, a human xenobiotic metabolite and an antineoplastic agent. It is a beta-D-glucoside, a disaccharide derivative, a ginsenoside, a tetracyclic triterpenoid and a 3beta-hydroxy-4,4-dimethylsteroid. It derives from a (20S)-protopanaxadiol. It derives from a hydride of a dammarane.
Aplicaciones Científicas De Investigación
Cardiovascular Health
Ginsenoside Mc, along with other ginsenosides, has shown promise in cardiovascular health. Ginsenosides like Rb1 have been found to have inhibitory effects on cardiac hypertrophy (Jiang et al., 2007). Additionally, they have been associated with the treatment of atherosclerosis, arrhythmia, myocardial ischemia, and ventricular remodeling (Sun et al., 2016), (Lee & Kim, 2014).
Osteoporosis Treatment
Research has indicated that ginsenoside Mc may play a role in treating osteoporosis. A study showed that derivatives of ginsenoside Rb1, through microbial transformation, can induce osteogenic differentiation, suggesting potential in bone health applications (Zhou et al., 2017).
Cancer Therapeutics
Ginsenoside Mc has been explored for its anti-tumor properties. Studies have shown that ginsenoside bioactive compounds like compound K, compound Mx, and ginsenoside Mc exhibit antitumoral effects both in vitro and in vivo (Han et al., 2007).
Alzheimer's Disease Management
Ginsenosides, including Mc, may have positive effects on Alzheimer's disease. They have been found to attenuate memory impairment and restore the dysfunction of neurotransmitter systems in rat models of Alzheimer's (Zhang et al., 2016).
Oxidative Stress Reduction
Ginsenoside compound-Mc1 has been identified to reduce oxidative stress and apoptosis in cardiomyocytes. It functions through an AMP-activated protein kinase–dependent mechanism, suggesting its potential as a therapeutic agent for oxidative stress–related cardiac diseases (Hong et al., 2019).
Nanomedicine Applications
The encapsulation of ginsenosides, including Mc, in nano delivery systems is being researched to improve their solubility, stability, and therapeutic efficacy, especially in cancer treatment (Wang et al., 2021).
Non-Alcoholic Fatty Liver Disease (NAFLD)
Ginsenoside Mc1 has shown potential in treating NAFLD in obesity models. It was found to reduce ER stress-induced cell death and steatosis, suggesting its efficacy in preventing fatty liver disease (Roh et al., 2020).
Propiedades
Nombre del producto |
ginsenoside Mc |
|---|---|
Fórmula molecular |
C41H70O12 |
Peso molecular |
755 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35+,36-,38-,39+,40+,41-/m0/s1 |
Clave InChI |
CJFGBCWGOQRURQ-JFJIKBJRSA-N |
SMILES isomérico |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](O6)CO)O)O)O)O)O)C |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
SMILES canónico |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
Descripción física |
Solid |
Sinónimos |
ginsenoside Mc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



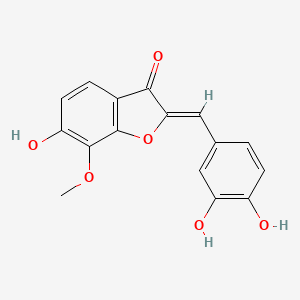

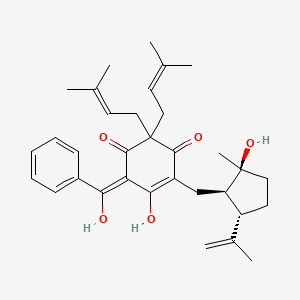

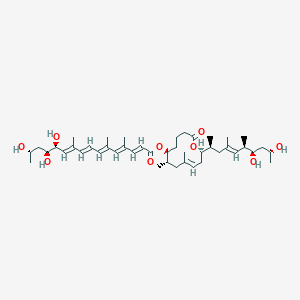
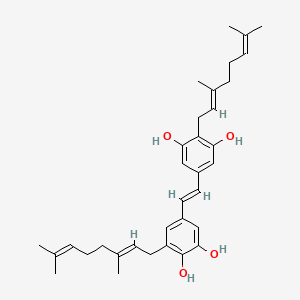
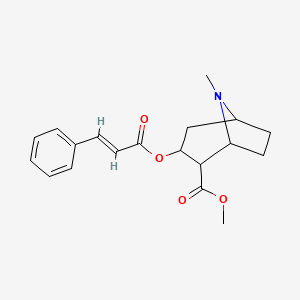

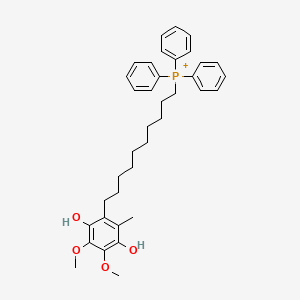

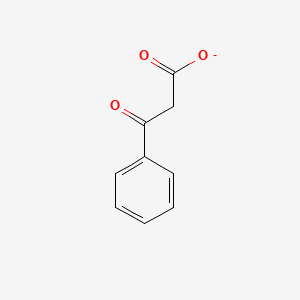
![TG(16:1(9Z)/16:1(9Z)/20:1(11Z))[iso3]](/img/structure/B1241232.png)
